1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Overview
Description
“1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H10N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is not provided in the available resources.Chemical Reactions Analysis
Thiazoles, including “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine”, can undergo various chemical reactions . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine , have been studied for their antimicrobial properties. They are known to be effective against a variety of bacterial strains. For instance, sulfathiazole, a related compound, is used as an antimicrobial drug .
Antitumor and Cytotoxic Activities
Research has shown that thiazole compounds can exhibit significant antitumor and cytotoxic activities. Some thiazole derivatives have been synthesized and tested against human tumor cell lines, showing potent effects on cancer cells .
Neuroprotective Effects
Thiazoles are also investigated for their neuroprotective properties. They play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system. This makes them valuable in the study of neurodegenerative diseases .
Anti-inflammatory and Analgesic Effects
Due to their anti-inflammatory and analgesic activities, thiazole derivatives are potential candidates for the development of new pain relief medications. They have been observed to reduce inflammation and alleviate pain in various models .
Antiviral Research
Thiazole compounds have shown promise in antiviral research, with some derivatives exhibiting anti-HIV activity. This opens up possibilities for the development of new antiretroviral drugs based on the thiazole structure .
Cell Viability Assays
In the context of cell biology, thiazole derivatives are used in assays to assess cell viability. The MTT assay, for example, uses a thiazole compound to measure the redox potential of cells, which is an indicator of cell health and viability .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Future Directions
properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHCPDGYDNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640566 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
CAS RN |
89601-18-3 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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